molecular formula C6H3F3N2O2 B11902786 5-(Trifluoromethoxy)pyrazine-2-carbaldehyde

5-(Trifluoromethoxy)pyrazine-2-carbaldehyde

Cat. No.: B11902786
M. Wt: 192.10 g/mol
InChI Key: NAEIPDVUIFXCDT-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)pyrazine-2-carbaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a pyrazine ring, with an aldehyde functional group at the 2-position.

Preparation Methods

The synthesis of 5-(Trifluoromethoxy)pyrazine-2-carbaldehyde can be achieved through several routes. One common method involves the reaction of 2-chloro-5-trifluoromethoxypyrazine with appropriate reagents to introduce the aldehyde group. This process typically involves the use of antimony trifluoride for fluorination and subsequent reactions to form the desired compound .

Industrial production methods for this compound are not extensively documented, but scalable methods have been developed for related trifluoromethoxypyrazines, indicating potential for large-scale synthesis .

Chemical Reactions Analysis

5-(Trifluoromethoxy)pyrazine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, often facilitated by transition metal catalysts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for substitution reactions .

Mechanism of Action

The mechanism by which 5-(Trifluoromethoxy)pyrazine-2-carbaldehyde exerts its effects is primarily through its interactions with biological targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

IUPAC Name

5-(trifluoromethoxy)pyrazine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)13-5-2-10-4(3-12)1-11-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEIPDVUIFXCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)OC(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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